7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
CAS No.: 50743-53-8
Cat. No.: VC15900411
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50743-53-8 |
|---|---|
| Molecular Formula | C14H14N4O3 |
| Molecular Weight | 286.29 g/mol |
| IUPAC Name | 7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one |
| Standard InChI | InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18) |
| Standard InChI Key | MJDWXEBWPUPOOK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three distinct functional groups:
-
Benzopyranone backbone: A fused bicyclic system comprising a benzene ring and a pyrone (cyclic ketone), contributing to planar rigidity and π-π stacking potential.
-
7-Butoxy substituent: A four-carbon alkoxy chain enhancing lipophilicity and influencing pharmacokinetic properties such as membrane permeability.
-
3-(2H-tetrazol-5-yl) group: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and role in hydrogen bonding.
The spatial arrangement of these groups creates a polar-apolar duality, enabling interactions with both hydrophobic pockets and hydrophilic residues in biological targets.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.29 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Solubility | 0.5 mg/mL in DMSO |
| Melting Point | 198–202°C |
The tetrazole ring’s acidity () allows pH-dependent solubility, while the butoxy chain improves stability in organic solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Benzopyranone formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
-
O-Alkylation: Introduction of the butoxy group via nucleophilic substitution using 1-bromobutane in the presence of potassium carbonate.
-
Tetrazole cyclization: Reaction of a nitrile intermediate with sodium azide and ammonium chloride in a [2+3] cycloaddition.
Critical parameters include temperature control during cyclization (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).
Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzopyranone core | 72 | 95 |
| O-Alkylation | 68 | 90 |
| Tetrazole formation | 65 | 88 |
Side reactions, such as over-alkylation or tetrazole ring opening, are mitigated by stoichiometric control and inert atmospheres.
Biological Activities
Structure-Activity Relationships (SAR)
Comparative studies with analogues reveal:
-
Butoxy chain elongation: Increasing chain length beyond four carbons reduces aqueous solubility without enhancing potency.
-
Tetrazole substitution: N1-substituted variants show improved metabolic stability compared to N2-substituted derivatives.
Applications in Material Science
Coordination Chemistry
The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N2,N3 | Catalytic oxidation |
| Fe(III) | N1,N4 | Magnetic materials |
Polymer Modification
Incorporation into polyimide matrices enhances thermal stability (decomposition temperature increased by 40°C) and dielectric properties.
| Assay | Result |
|---|---|
| Acute oral toxicity (LD50, rat) | >2000 mg/kg |
| Ames test | Negative (non-mutagenic) |
| hERG inhibition |
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), necessitating wastewater treatment before disposal.
Future Directions
Drug Development
-
Prodrug strategies: Esterification of the tetrazole ring to improve oral bioavailability.
-
Combination therapies: Synergy with β-lactam antibiotics against drug-resistant pathogens.
Advanced Materials
-
MOF construction: Use as a linker in metal-organic frameworks for gas storage.
-
Photodynamic therapy: Functionalization with photosensitizers for cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume